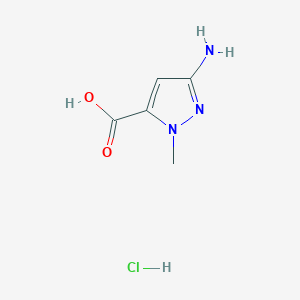

3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

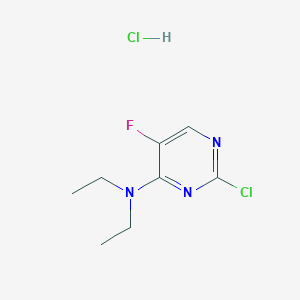

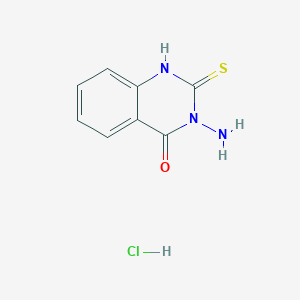

“3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid hydrochloride” is a chemical compound with a pyrazole core, which is a five-membered aromatic ring with two nitrogen atoms . It’s closely related to “3-Methyl-1H-pyrazole-5-carboxylic acid”, which is known to be a potent and selective D-amino acid oxidase (DAO) inhibitor that protects DAO cells from oxidative stress induced by D-Serine .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . There are also methods involving the sequential formation of ketones, β-diketones, and subsequent heterocyclization with hydrazine .

Chemical Reactions Analysis

Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Mécanisme D'action

Target of Action

Related compounds such as 3-methylpyrazole-5-carboxylic acid have been reported to be potent and selective inhibitors of d-amino acid oxidase (dao) . DAO is an enzyme involved in the metabolism of D-amino acids, and its inhibition can protect cells from oxidative stress .

Mode of Action

Based on the related compound’s activity, it may interact with its target enzyme (like dao) and inhibit its function . This inhibition could result in the accumulation of D-amino acids and a decrease in the production of hydrogen peroxide, a byproduct of DAO activity that can induce oxidative stress .

Biochemical Pathways

If it acts similarly to related compounds, it may influence the metabolism of d-amino acids and the associated oxidative stress pathways .

Result of Action

If it acts similarly to related compounds, it may protect cells from oxidative stress induced by D-amino acids .

Avantages Et Limitations Des Expériences En Laboratoire

3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid hydrochloride is a versatile reagent for a variety of laboratory experiments. It is relatively inexpensive and easy to obtain, and it is soluble in a variety of polar solvents. However, it is highly reactive and can be hazardous if not handled properly. It is also sensitive to light and air, and should be stored in a dark, airtight container.

Orientations Futures

The potential applications of 3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid hydrochloride are vast and varied. Future research could focus on exploring its potential as an antimicrobial agent, as well as its potential as an anticancer agent. Additionally, further research could be done to identify and optimize new synthetic pathways for the synthesis of this compound. Other potential areas of research include the development of novel analogs of this compound, as well as the development of methods for its efficient and selective synthesis.

Méthodes De Synthèse

3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid hydrochloride can be synthesized in a variety of ways, including the reaction of anhydrous hydrazine with methyl-pyrazolone-5-carboxylic acid in the presence of anhydrous hydrazine and a strong acid, such as hydrochloric acid. The reaction produces this compound as a white crystalline solid.

Applications De Recherche Scientifique

3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid hydrochloride is a versatile reagent used in a variety of scientific research applications. It is used as a coupling agent in the synthesis of peptides and other organic molecules. It is also used in the synthesis of nucleoside analogs and other biomolecules. It has been used in the synthesis of a variety of pharmaceuticals, including antifungals, antibiotics, and antiviral drugs.

Propriétés

IUPAC Name |

5-amino-2-methylpyrazole-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2.ClH/c1-8-3(5(9)10)2-4(6)7-8;/h2H,1H3,(H2,6,7)(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUXWISOVLQXLOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)N)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]amine dihydrochloride](/img/structure/B6351045.png)

![[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]methylamine hydrochloride](/img/structure/B6351062.png)

![[(2-Phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride](/img/structure/B6351069.png)

![3-[(4-Fluorobenzyl)oxy]azetidine hydrochloride; 95%](/img/structure/B6351077.png)